molecular formula C17H20O2 B14431564 2-Methyl-4,4-diphenylbutane-2-peroxol CAS No. 78485-00-4

2-Methyl-4,4-diphenylbutane-2-peroxol

Cat. No.: B14431564
CAS No.: 78485-00-4
M. Wt: 256.34 g/mol
InChI Key: QXCBPIFFZOLPFF-UHFFFAOYSA-N
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Description

2-Methyl-4,4-diphenylbutane-2-peroxol is an organic peroxide compound It is known for its unique structure, which includes a peroxide functional group attached to a butane backbone with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4,4-diphenylbutane-2-peroxol can be synthesized through the reaction of 2-methyl-4,4-diphenylbutane with hydrogen peroxide under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4-diphenylbutane-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of ketones or alcohols.

    Reduction: Reduction of the peroxide group can yield the corresponding alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Ketones or alcohols.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Methyl-4,4-diphenylbutane-2-peroxol has several applications in scientific research:

    Chemistry: Used as a radical initiator in polymerization reactions.

    Biology: Investigated for its potential role in oxidative stress studies.

    Medicine: Explored for its potential use in drug delivery systems due to its peroxide group.

    Industry: Utilized in the production of polymers and as a curing agent for resins.

Mechanism of Action

The mechanism of action of 2-Methyl-4,4-diphenylbutane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpropane-2-peroxol: Another organic peroxide with a similar structure but different substituents.

    Cumene hydroperoxide: A well-known organic peroxide used in industrial applications.

Uniqueness

2-Methyl-4,4-diphenylbutane-2-peroxol is unique due to its specific structure, which includes two phenyl groups and a butane backbone. This structure imparts distinct chemical properties and reactivity compared to other organic peroxides.

Properties

CAS No.

78485-00-4

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

(3-hydroperoxy-3-methyl-1-phenylbutyl)benzene

InChI

InChI=1S/C17H20O2/c1-17(2,19-18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,18H,13H2,1-2H3

InChI Key

QXCBPIFFZOLPFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)OO

Origin of Product

United States

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